molecular formula C17H26N4O5 B13987364 tert-butyl N-[1-[(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate CAS No. 32899-48-2

tert-butyl N-[1-[(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate

Cat. No.: B13987364
CAS No.: 32899-48-2
M. Wt: 366.4 g/mol
InChI Key: UHBQBUZMKXTUBG-UHFFFAOYSA-N
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Description

tert-butyl N-[1-[(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate: is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a hydrazinyl moiety, and a phenylpropan-2-yl backbone. The presence of these functional groups makes it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-[(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of tert-butyl carbamate with a suitable hydrazine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[1-[(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[1-[(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its hydrazinyl group can interact with biological molecules, making it useful for studying enzyme mechanisms and protein interactions .

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and polymer chemistry .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-[(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzyme activity and signaling pathways. This interaction can result in various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-butyl N-[1-[(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate lies in its combination of functional groups, which provides a versatile platform for chemical modifications and biological interactions. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

32899-48-2

Molecular Formula

C17H26N4O5

Molecular Weight

366.4 g/mol

IUPAC Name

tert-butyl N-[1-[(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C17H26N4O5/c1-17(2,3)26-16(25)20-12(9-11-7-5-4-6-8-11)14(23)19-13(10-22)15(24)21-18/h4-8,12-13,22H,9-10,18H2,1-3H3,(H,19,23)(H,20,25)(H,21,24)

InChI Key

UHBQBUZMKXTUBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NN

Origin of Product

United States

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